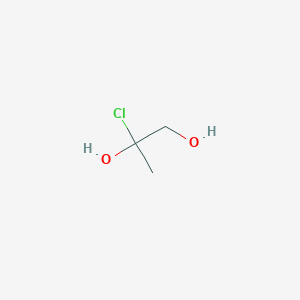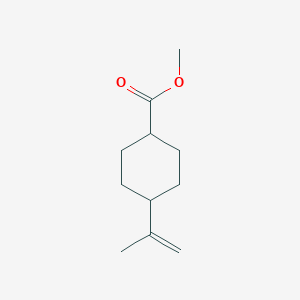
Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a carboxylic acid ester group and a methylethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The methylethenyl group can participate in electrophilic substitution reactions, often using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methylethenyl group can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
- Cyclohexanecarboxylic acid, 4-methyl-, methyl ester
- Cyclohexanol, 1-methyl-4-(1-methylethenyl)-
- Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate
Comparison: Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester is unique due to the presence of both a carboxylic acid ester group and a methylethenyl substituent. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where similar compounds may not be as effective.
Propiedades
Número CAS |
135727-83-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
methyl 4-prop-1-en-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h9-10H,1,4-7H2,2-3H3 |
Clave InChI |
BPHNIGJZJBBHCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


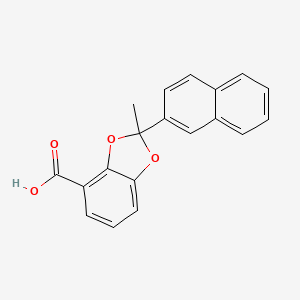
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
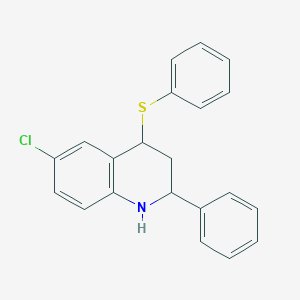
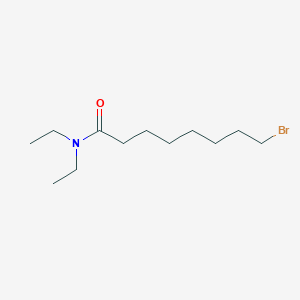
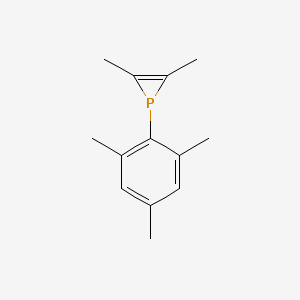


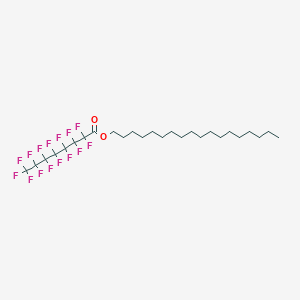
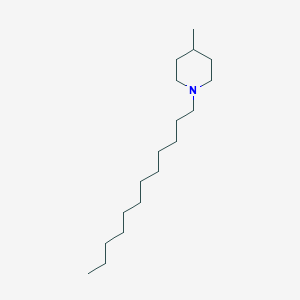

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)

